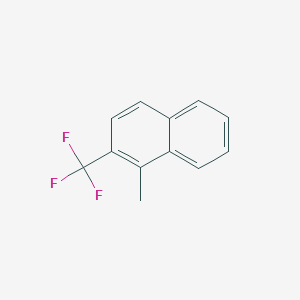

1-Methyl-2-(trifluoromethyl)naphthalene

Description

Significance of Trifluoromethyl Groups in Contemporary Organic Chemistry

The trifluoromethyl (−CF 3) group has become a crucial substituent in the design of functional organic molecules, particularly in pharmaceuticals and agrochemicals. fiveable.mewikipedia.org Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly impacts the electronic environment of the molecule it is attached to. mdpi.comwikipedia.org This electronic perturbation can influence the acidity or basicity of nearby functional groups and alter intermolecular interactions. fiveable.mewikipedia.org

One of the most valued attributes of the trifluoromethyl group is its ability to enhance the metabolic stability of a compound. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the −CF 3 group resistant to enzymatic degradation, which can prolong the in vivo half-life of a drug molecule. fiveable.memdpi.com Furthermore, the trifluoromethyl group increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.comnih.gov It is often used as a bioisostere for other groups like a methyl or chloro group to optimize a lead compound's steric and electronic properties or to protect a reactive site from metabolic oxidation. wikipedia.org

The introduction of a trifluoromethyl group can also lead to significant conformational changes in a molecule due to its steric bulk, which can affect its binding affinity and selectivity for biological targets. fiveable.me The development of efficient methods for introducing trifluoromethyl groups into organic molecules, known as trifluoromethylation reactions, remains an active area of chemical research. wikipedia.org

Overview of Naphthalene (B1677914) Derivatives in Academic Research

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the development of a wide array of functional molecules. ijpsjournal.comnih.gov Its extended π-conjugated system imparts unique photophysical properties, making naphthalene derivatives valuable in the field of materials science, particularly for applications in organic field-effect transistors (OFETs) and other electronic devices. rsc.org Researchers have designed and synthesized various naphthalene derivatives to create organic semiconductor materials with enhanced performance characteristics. rsc.org

In medicinal chemistry, the naphthalene core is a common feature in many bioactive compounds and approved drugs. nih.govdntb.gov.ua Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.gov The rigid structure of the naphthalene ring provides a well-defined framework for the spatial orientation of functional groups, which is crucial for specific interactions with biological targets. Academic research continues to explore novel synthetic routes to functionalized naphthalenes and to investigate their potential as therapeutic agents. jmchemsci.comnih.gov For instance, certain naphthalene derivatives have been investigated as potent inhibitors of specific signaling pathways implicated in diseases like cancer. nih.gov

Research Focus on 1-Methyl-2-(trifluoromethyl)naphthalene and Related Trifluoromethylated Naphthalene Architectures

The specific compound, this compound, combines the structural features of a naphthalene core, a methyl group, and a trifluoromethyl group. While detailed research exclusively focused on this particular isomer is not extensively documented in publicly available literature, the broader class of trifluoromethylated naphthalenes is a subject of significant scientific inquiry. The research in this area generally revolves around the synthesis of these compounds and the investigation of how the interplay between the naphthalene scaffold and the trifluoromethyl group influences their properties and potential applications.

The synthesis of trifluoromethyl-substituted naphthalenes can be challenging and often requires specialized reagents and reaction conditions. cdnsciencepub.comscispace.com Research efforts are directed towards developing more efficient and scalable synthetic methodologies. One approach involves the construction of the naphthalene ring from precursors already containing the trifluoromethyl group. cdnsciencepub.com Another strategy is the direct trifluoromethylation of a pre-existing naphthalene derivative. researchgate.net

The primary research interest in these compounds stems from their potential as building blocks for more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both a methyl and a trifluoromethyl group on the naphthalene ring, as in this compound, creates a unique electronic and steric environment. The electron-donating methyl group and the electron-withdrawing trifluoromethyl group on adjacent positions of the naphthalene ring can lead to interesting chemical reactivity and physical properties.

Research on related trifluoromethylated naphthalene architectures explores their use as intermediates in the synthesis of bioactive molecules and functional materials. smolecule.com The trifluoromethyl group's influence on the lipophilicity and metabolic stability of the naphthalene scaffold makes these compounds attractive for drug discovery programs. Similarly, the electronic properties conferred by the trifluoromethyl group are of interest for the development of novel organic electronic materials. acs.org

Below is a data table summarizing the key properties of functional groups relevant to the discussion of this compound.

| Functional Group | Formula | Key Properties | Influence on Naphthalene Scaffold |

| Naphthalene | C₁₀H₈ | Aromatic, Planar, π-conjugated system | Provides a rigid, lipophilic core structure. |

| Methyl Group | -CH₃ | Electron-donating, Small steric footprint | Increases electron density of the aromatic ring. |

| Trifluoromethyl Group | -CF₃ | Strongly electron-withdrawing, High lipophilicity, Metabolic stability, Steric bulk | Decreases electron density, enhances metabolic stability and membrane permeability. fiveable.memdpi.com |

The following table provides a hypothetical comparison of related trifluoromethylated naphthalene derivatives to illustrate the impact of substituent positioning, based on general principles of organic chemistry.

| Compound | Position of -CH₃ | Position of -CF₃ | Expected Relative Electron Density of Ring A | Potential Steric Hindrance |

| This compound | 1 | 2 | Moderately decreased due to adjacent electron-withdrawing group | High between adjacent substituents |

| 1-Methyl-4-(trifluoromethyl)naphthalene | 1 | 4 | Decreased | Low |

| 1-Methyl-8-(trifluoromethyl)naphthalene | 1 | 8 | Decreased | Very high (peri-interaction) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F3 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

1-methyl-2-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H9F3/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13,14)15/h2-7H,1H3 |

InChI Key |

ZUFWMUZZZUEPKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 Trifluoromethyl Naphthalene and Functionalized Naphthalene Derivatives

De Novo Construction of the Naphthalene (B1677914) Core

De novo strategies for naphthalene synthesis offer the advantage of introducing desired substitution patterns at an early stage. These methods often involve elegant cascade reactions and skeletal rearrangements to build the bicyclic aromatic system.

Cyclization and Annulation Strategies (e.g., Gold(I)-catalyzed aromatization, [4+2] cycloaddition with o-silylaryl triflates)

Gold(I) catalysis has emerged as a powerful tool for the synthesis of polyfunctionalized naphthalene derivatives. One such approach involves a gold-catalyzed 6-endo-dig carbocyclization of an alkyne with a pendant diazo group. nih.gov This method proceeds under mild conditions and demonstrates a broad functional group tolerance, leaving moieties like alkenyl, hydroxyl, amino, and carboxyl groups intact. nih.govresearchgate.net The key intermediate in this transformation is a vinyl gold carbene, which undergoes a cascade reaction to deliver the naphthalene product through a stepwise aromatization or an intermolecular aromatic substitution process. nih.govresearchgate.net

Another robust strategy for constructing the naphthalene core is through [4+2] cycloaddition reactions. An efficient method utilizes the reaction of 4-hydroxy-2-pyrones with aryne intermediates generated from o-silylaryl triflates. rsc.org This approach involves a Diels-Alder reaction followed by a decarboxylative aromatization to yield multisubstituted naphthalenes. rsc.org The versatility of this method is highlighted by its compatibility with a wide range of aryne intermediates and its application in the synthesis of naphthalenes bearing diverse functionalities, such as 1,2,3-triazole moieties. rsc.org Furthermore, benzynes generated from o-(trimethylsilyl)aryl triflates can undergo intramolecular [4+2] cycloadditions with conjugated enynes, arenynes, and dienes to produce highly condensed polycyclic aromatic compounds containing a naphthalene core. nih.gov These reactions are notable for proceeding readily at room temperature. nih.gov

Visible-light energy-transfer catalysis provides a modern approach for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes. nih.gov This method allows for the conversion of structurally diverse 2-acyl naphthalenes and styrenes into bicyclo[2.2.2]octa-2,5-diene scaffolds, which can be precursors to functionalized naphthalenes. nih.gov

Nitrogen-to-Carbon Skeletal Editing (e.g., N-to-C transmutation of isoquinolines)

Skeletal editing of heteroarenes has gained traction as an innovative strategy for the synthesis of carbocyclic aromatic systems. A notable example is the nitrogen-to-carbon (N-to-C) single-atom transmutation of isoquinolines to furnish substituted naphthalene derivatives. nih.govnih.govresearchgate.net This transformation is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.govnih.gov The key to this reaction's success is the formation of a triene intermediate through ring-opening of the isoquinoline, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.govnih.govresearchgate.net This methodology offers a direct exchange of a nitrogen atom for a carbon atom. nih.gov

Direct Trifluoromethylation of Naphthalene Substrates

The introduction of a trifluoromethyl (CF3) group onto a naphthalene ring can significantly alter its physical, chemical, and biological properties. Direct trifluoromethylation methods are therefore of great interest.

Transition Metal-Catalyzed Trifluoromethylation

Transition metal catalysis, particularly with copper and palladium, plays a pivotal role in the direct trifluoromethylation of aromatic compounds, including naphthalene derivatives.

Copper-mediated reactions are a cornerstone of trifluoromethylation chemistry. beilstein-journals.org Trifluoromethylcopper ("CuCF3") species can be generated from various precursors and employed in the trifluoromethylation of aryl halides. organic-chemistry.org For instance, phenyl trifluoromethyl sulfoxide (B87167) has been shown to be an efficient precursor for generating "CuCF3". organic-chemistry.org This reagent can effectively trifluoromethylate aryl iodides and activated aryl bromides without the need for additional ligands. organic-chemistry.org

The scope of copper-catalyzed trifluoromethylation extends to a variety of substrates with excellent functional group compatibility. acs.org For example, substrates containing alcohols, esters, amides, and protected amines are well-tolerated. acs.org A dual copper/photoredox catalytic system has been developed for the trifluoromethylation of alkyl bromides, which could be adapted for naphthalene substrates bearing an alkyl bromide side chain. acs.org

The following table summarizes selected examples of copper-mediated trifluoromethylation of aryl halides:

| Aryl Halide Substrate | Trifluoromethylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aryl Iodide | Phenyl trifluoromethyl sulfoxide | Cu | Trifluoromethylated Arene | Good | organic-chemistry.org |

| Aryl Iodide | TESCF3 | [(phen)CuCF3] | Trifluoromethylated Arene | High | nih.gov |

| 2-Naphthylboronic acid | CF3I | Cu/1,10-phenanthroline | 2-(Trifluoromethyl)naphthalene (B1313535) | 80 | acs.org |

This table is for illustrative purposes and specific yields can vary based on the exact substrate and reaction conditions.

Palladium catalysis offers a complementary approach to copper for the synthesis of trifluoromethylated compounds. While direct palladium-catalyzed trifluoromethylation of naphthalenes is a subject of ongoing research, related palladium-catalyzed methodologies for constructing complex molecules containing trifluoromethyl groups are well-established. For instance, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides has been developed for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. rsc.orgresearchgate.net

Palladium-catalyzed arylations and cyclizations are also valuable for synthesizing functionalized naphthalene precursors. For example, palladium-catalyzed intramolecular cyclization can be used to access azaphosphaphenalene motifs, which are polyaromatic phosphorus-containing heterocycles with a naphthalene-like core structure. nih.gov Furthermore, palladium-catalyzed dearomative cyclization via a modified Catellani-type C-H functionalization provides a route to spiroindolenine derivatives, showcasing the power of palladium in constructing complex scaffolds that could potentially be further elaborated to trifluoromethylated naphthalenes. rsc.org

Photoredox-Catalyzed Trifluoromethylation Approaches

Photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of aromatic and heteroaromatic systems, offering a mild and efficient alternative to traditional methods. nih.gov This approach utilizes visible light to excite a photocatalyst, which then initiates a single-electron transfer (SET) process to generate a trifluoromethyl radical (•CF3) from a suitable precursor, such as triflyl chloride (TfCl). nih.govprinceton.edu This highly reactive radical can then add to the naphthalene ring. princeton.edu

The proposed mechanism for the direct trifluoromethylation of aryl C-H bonds via photoredox catalysis involves the excitation of the photocatalyst by visible light. nih.govprinceton.edu The excited photocatalyst then reduces the trifluoromethyl source, leading to the formation of the trifluoromethyl radical. This radical selectively adds to an electron-rich position on the aromatic ring. A subsequent oxidation and deprotonation complete the catalytic cycle, yielding the trifluoromethylated arene. princeton.edu This method has been successfully applied to a broad range of arene and heteroarene rings at room temperature, avoiding the high temperatures often required in other trifluoromethylation methods. nih.govprinceton.edu

Recent advancements have also demonstrated the use of photoredox catalysis for the intermolecular hydroalkylative dearomatization of naphthalenes using α-amino acids, resulting in multi-substituted 1,2-dihydronaphthalenes. nih.govresearchgate.net Furthermore, by adjusting the substituents on the naphthalene ring, this method can lead to formal dearomative [3+2] cycloadditions. nih.govresearchgate.net

| Catalyst System | Substrate | Trifluoromethyl Source | Key Features |

| Ru(phen)3Cl2 | Arenes and Heteroarenes | Triflyl chloride (TfCl) | Mild, room temperature reaction; avoids pre-functionalization. nih.govprinceton.edu |

| Organic Photocatalyst | Naphthalenes | α-amino acids (for hydroalkylation) | Leads to dearomatization and potential for cycloadditions. nih.govresearchgate.net |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation provides a direct method for introducing the trifluoromethyl group onto naphthalene derivatives. rsc.org This approach typically involves the generation of a trifluoromethyl radical from a suitable precursor, which then reacts with the naphthalene substrate. These reactions can be initiated by various means, including thermal or photochemical methods.

One common strategy involves the use of reagents that can readily generate trifluoromethyl radicals. The trifluoromethyl group is a significant pharmacophore in medicinal chemistry, and direct C-H functionalization of unfunctionalized arenes with this group is a valuable transformation. nih.gov Radical trifluoromethylation can be applied to a variety of aromatic and heteroaromatic systems, including those that are electron-rich or electron-deficient. nih.gov

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials science. rsc.org Recent advances in the trifluoromethylation of carbon-centered radical intermediates have expanded the scope and utility of these reactions. rsc.org

Regioselective Functionalization and Derivatization

Achieving regioselectivity in the functionalization of naphthalene rings is a significant challenge in synthetic chemistry. Several strategies have been developed to control the position of substitution on the naphthalene core.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org

For trifluoromethylnaphthalenes, the trifluoromethyl group itself can influence the site of metalation. The strong electron-withdrawing nature of the CF3 group can affect the acidity of adjacent protons, thereby directing lithiation. researchgate.net The choice of the organolithium base and reaction conditions is crucial for achieving the desired regioselectivity. baranlab.org

| Directing Group | Base | Key Feature |

| Methoxy (B1213986), Tertiary Amine, Amide | n-Butyllithium | Exclusive ortho-substitution. wikipedia.org |

| Trifluoromethyl | Alkyllithium | Site selectivity influenced by the electron-withdrawing nature of CF3. researchgate.net |

Remote C-H functionalization allows for the selective introduction of functional groups at positions that are not easily accessible through traditional methods. rsc.org Ruthenium-catalyzed reactions have been particularly effective for the remote C5-H functionalization of naphthalenes. rsc.orgacs.org

One approach involves a three-component reaction of naphthalenes, olefins, and alkyl bromides, assisted by a P(III) ligand. rsc.orgrsc.org This protocol demonstrates excellent chemoselectivity and high regioselectivity for the C5 position. Mechanistic studies suggest that the use of tertiary phosphines as auxiliary groups is key to achieving this three-component radical reaction. rsc.org This strategy overrides traditional site selectivity and can efficiently install various functional groups at the C5 position. acs.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. In naphthalene systems, the presence of electron-withdrawing groups, such as a trifluoromethyl group, can activate the ring towards nucleophilic attack. researchgate.net This allows for the displacement of a leaving group, such as a halide or a methoxy group, by a nucleophile. elsevierpure.com

The position of the activating group and the leaving group determines the regioselectivity of the reaction. For example, in 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group can be readily replaced by various carbon, nitrogen, and oxygen nucleophiles. elsevierpure.com The electron-withdrawing diphenylphosphinyl group activates the C1 position for nucleophilic attack.

Cascade and Multi-component Reaction Sequences for Naphthalene Synthesis

Cascade and multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like functionalized naphthalenes. rsc.org These reactions involve a series of sequential transformations in a single pot, avoiding the need for isolation and purification of intermediates. rsc.org

One example is a one-pot, three-aryne cascade strategy for the formation of naphthalenes from 1,3-diynes and 1,2-benzdiyne equivalents. nih.gov This method capitalizes on traditional benzyne (B1209423) generation and the thermal hexadehydro-Diels-Alder (HDDA) reaction to rapidly construct various naphthalene products. nih.gov

Another strategy involves a fluoride-induced cascade reaction of lactol silyl (B83357) ethers to synthesize 1,2,3,4-tetrasubstituted naphthalenes in a regioselective manner. researchgate.net Multi-component reactions have also been designed for the synthesis of various naphthalene derivatives, such as the ruthenium-catalyzed three-component tandem remote C-H functionalization discussed earlier. rsc.orgrsc.orgdntb.gov.ua These approaches provide a modular and concise route to multifunctional naphthalenes from simple and readily available starting materials. rsc.org

Mechanistic Investigations of Reactions Involving 1 Methyl 2 Trifluoromethyl Naphthalene Analogs

Elucidation of Reaction Intermediates (e.g., vinyl gold carbenes, Meisenheimer complexes, radical species)

The mechanistic pathways of reactions involving substituted naphthalenes are often dictated by the nature of the reactants, catalysts, and reaction conditions, leading to the formation of distinct transient species. Investigations into analogs of 1-methyl-2-(trifluoromethyl)naphthalene have identified several key intermediates, including radical species, Meisenheimer complexes, and vinyl gold carbenes.

Radical Species: In the context of ruthenium-catalyzed C-H functionalization, the formation of radical species has been identified as a crucial mechanistic step. rsc.orgnih.govresearchgate.net Studies on phosphine-directed C-H functionalization of naphthalenes have shown that a P(III)-coordinated cycloruthenium intermediate can react with bromoalkanes to generate alkyl radicals under mild conditions. rsc.org These radicals then participate in the subsequent C-C bond formation. For instance, in a three-component reaction involving naphthalenes, olefins, and alkyl bromides, the use of tertiary phosphines as auxiliary groups is key to facilitating a free-radical reaction. rsc.orgnih.govresearchgate.net High-resolution mass spectrometry (HRMS) analysis has helped in detecting ruthenacycle intermediates, which are precursors to the radical-mediated functionalization at the C5 position of the naphthalene (B1677914) ring. researchgate.net

Meisenheimer Complexes: Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings, such as those bearing a trifluoromethyl group, are often proposed to proceed through Meisenheimer complexes. ic.ac.uk These anionic σ-complexes are formed by the attack of a nucleophile on the aromatic ring. libretexts.org The formation of this intermediate involves the temporary loss of aromaticity and a change in hybridization from sp2 to sp3 at the carbon under attack. libretexts.org While long considered essential intermediates, recent studies suggest that for some SNAr reactions, the pathway may be more concerted, with the Meisenheimer complex representing a transition state rather than a stable intermediate, particularly when less-stabilizing electron-withdrawing groups are present or when good leaving groups are involved. bris.ac.uknih.gov For trifluoromethyl-substituted naphthalenes, the strong electron-withdrawing nature of the CF3 group would favor the stabilization of such an anionic intermediate during nucleophilic attack.

Vinyl Gold Carbenes: In gold-catalyzed transformations, vinyl gold carbene complexes have been identified as reactive intermediates. These species can be generated in solution from the corresponding gold (γ-methoxy)vinyl complexes through Lewis acid-mediated ionization at low temperatures. rsc.org These cationic gold vinyl carbenes are highly reactive and can engage in various transformations, including reactions with nucleophiles and cyclopropanation with styrenes. rsc.org Gold(I)-catalyzed cascade reactions of indenes with stannylated propargyl esters, for example, proceed through intermediates that are equivalent to gold(I)-stabilized propargyl cations, leading to the stereoselective synthesis of cis-2-vinyl naphthalenes. rsc.orgnih.gov

Identification of Rate-Determining Steps (e.g., C5-H bond activation in C-H functionalization)

Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a chemical reaction. For the functionalization of naphthalene analogs, kinetic studies and isotope effects have pointed towards C-H bond activation as a common RDS.

The determination of the RDS provides critical information for reaction optimization. When C-H activation is rate-limiting, modifications to the catalyst, directing group, or reaction conditions that facilitate this step can lead to significant improvements in reaction efficiency and yield.

Role of Catalysts and Additives in Reaction Selectivity (e.g., tertiary phosphines in Ru-catalysis, organometallic bases in metalation)

The selectivity of reactions involving naphthalene analogs is profoundly influenced by the choice of catalysts and additives. These components can steer the reaction towards a specific constitutional isomer (regioselectivity) or spatial arrangement (stereoselectivity) by modulating the reaction pathway.

Tertiary Phosphines in Ru-Catalysis: In the realm of ruthenium-catalyzed C-H functionalization, tertiary phosphines have emerged as highly effective auxiliary groups that direct the reaction to remote positions of the naphthalene core. rsc.orgnih.govresearchgate.net These phosphine (B1218219) groups play a dual role: they first coordinate to the ruthenium catalyst and direct the initial C-H activation, typically at the sterically accessible C8 position to form a ruthenacycle. acs.org Subsequently, this P–Ru–C bond formation electronically influences the naphthalene ring, facilitating the activation of the remote δ-C-H bond at the C5 position. acs.org This strategy has enabled highly regioselective alkylation and formylation at the C5 position, achieving selectivity ratios of C5/others >20:1. acs.org Control experiments have confirmed the essential role of the tertiary phosphine group, as other potential directing groups like diphenylamine (B1679370) (Ph2N–) or phenoxy (PhO–) failed to promote the desired transformation. rsc.orgrsc.org

Organometallic Bases in Metalation: The regioselectivity of metalation on trifluoromethyl-substituted naphthalenes is highly dependent on the organometallic base and additives used. For instance, the metalation of 2-(trifluoromethyl)naphthalene (B1313535) shows divergent reactivity based on the base system. epfl.ch Using tert-butyllithium (B1211817) in the presence of potassium tert-butoxide results in exclusive metalation at the C1 position. epfl.ch In contrast, employing sec-butyllithium (B1581126) with N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to a mixture of products from metalation at the C3 and C4 positions. epfl.ch This demonstrates that a careful selection of the base and chelating agent is critical for controlling the site of functionalization.

Regioselectivity and Stereoselectivity in Naphthalene Functionalization

Achieving high regioselectivity in the functionalization of a multi-substituted scaffold like naphthalene is a significant synthetic challenge due to the presence of multiple, electronically distinct C-H bonds. rsc.org

Transition metal-catalyzed C-H activation, guided by directing groups, has become a powerful strategy for precise functionalization. As discussed previously, ruthenium catalysis directed by a tertiary phosphine group has enabled unprecedented C5-selective functionalization, overriding the inherent reactivity patterns of the naphthalene ring. rsc.orgacs.org This approach allows for the introduction of various functional groups at a remote position that is typically difficult to access. acs.org Similarly, the choice of a directing group and a specific transient ligand strategy can be used to selectively target either the peri- (C8) or ortho- (C2) position of 1-naphthaldehydes in methylation reactions. nih.gov

The regioselectivity of electrophilic aromatic substitution is traditionally governed by the electronic properties of the existing substituents. researchgate.net However, modern catalytic methods often provide superior control. For instance, the metalation of 1-(trifluoromethyl)naphthalene (B1313596) with an organometallic base leads to exclusive attack at the C2-position, as would be expected based on the directing effect of the trifluoromethyl group. epfl.ch

Stereoselectivity is also a key consideration, particularly when creating new chiral centers. Gold(I)-catalyzed cascade reactions have been developed for the stereoselective synthesis of cis-2-vinyl naphthalenes, highlighting the ability of catalysts to control the geometry of the newly formed double bond. rsc.org

Table 1: Regioselectivity in the Functionalization of Naphthalene Analogs

| Naphthalene Derivative | Reaction Type | Catalyst/Reagent System | Position(s) Functionalized | Selectivity Outcome |

|---|---|---|---|---|

| Naphthalene-phosphine | δ-C-H Functionalization | Ruthenium | C5 | Excellent regioselectivity (C5/others >20:1) acs.org |

| 2-(Trifluoromethyl)naphthalene | Metalation | t-BuLi / KOt-Bu | C1 | Solely at the 1-position epfl.ch |

| 2-(Trifluoromethyl)naphthalene | Metalation | s-BuLi / TMEDA | C3 and C4 | Concomitantly at the 3- and 4-positions epfl.ch |

| 1-Naphthaldehyde | C-H Methylation | Palladium / Iridium with transient ligands | C8 (peri) or C2 (ortho) | Tunable selectivity between peri and ortho positions nih.gov |

Kinetic Studies and Isotope Effects

Kinetic studies, particularly the measurement of kinetic isotope effects (KIEs), are powerful tools for probing reaction mechanisms, especially for identifying the rate-determining step and characterizing transition states. mdpi.com

A notable example is the investigation of the ruthenium-catalyzed three-component C5-functionalization of naphthalene. rsc.org A competitive experiment between a standard naphthalene substrate and its deuterated counterpart at the C5 and C8 positions yielded significant KIE values. rsc.org

Table 2: Kinetic Isotope Effects in Naphthalene C-H Functionalization

| Reaction | Position of Deuteration | KIE (kH/kD) Value | Mechanistic Implication |

|---|---|---|---|

| Ru-catalyzed three-component C5-functionalization rsc.org | C5 | 1.9 | C5-H bond activation is the rate-determining step. |

| C8 | 1.1 | C8-H bond activation is not rate-determining. | |

| Rh(III)-catalyzed C-H activation/annulation mdpi.com | Aromatic C-H | 2.8 | C-H activation is involved in the rate-determining step. |

Reactivity Profile and Synthetic Applications of 1 Methyl 2 Trifluoromethyl Naphthalene Derivatives

Electrophilic and Nucleophilic Reactivity Modulations by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a potent modulator of chemical reactivity, primarily due to the high electronegativity of fluorine atoms. Its presence on the naphthalene (B1677914) scaffold at the C-2 position significantly alters the electron density of the aromatic rings, thereby governing the molecule's susceptibility to electrophilic and nucleophilic attacks. The -CF₃ group acts as a strong electron-withdrawing group through a combination of a powerful negative inductive effect (-I) and a weak deactivating resonance effect.

This pronounced electron-withdrawing nature deactivates the naphthalene ring system towards electrophilic aromatic substitution. Electrophilic attacks, which proceed through a positively charged intermediate (arenium ion), are energetically disfavored as the -CF₃ group destabilizes this cation. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsher conditions compared to unsubstituted naphthalene and tend to be directed away from the trifluoromethyl-substituted ring.

Conversely, the -CF₃ group activates the naphthalene ring for nucleophilic aromatic substitution (SNAr). By withdrawing electron density, it makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. The key to SNAr reactions is the stabilization of the negatively charged intermediate, known as a Meisenheimer complex. The trifluoromethyl group is highly effective at stabilizing this intermediate, thereby lowering the activation energy for the reaction.

Computational studies using Density Functional Theory (DFT) have been applied to trifluoromethyl-substituted naphthalene derivatives to quantify these electronic effects. nih.govnih.gov These studies confirm that the presence of -CF₃ groups significantly increases the sensitivity of the molecule to the electronic effects of other substituents. nih.govnih.govresearchgate.net The more -CF₃ groups attached to the naphthalene ring, the more sensitive the molecular probe becomes to substituent-induced changes. nih.govnih.gov This modulation of reactivity is a critical feature exploited in the synthesis of complex fluorinated molecules.

Tolerance of Diverse Functional Groups in Synthetic Transformations

A key advantage of using 1-methyl-2-(trifluoromethyl)naphthalene and its derivatives in multi-step synthesis is the high stability of the trifluoromethyl group, which allows for a broad tolerance of other functional groups during various chemical transformations. The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group inert to many reagents and reaction conditions that might affect other parts of the molecule. This robustness enables chemists to perform a wide array of modifications on the naphthalene core or on other substituents without compromising the integrity of the trifluoromethyl moiety.

Research has demonstrated the compatibility of trifluoromethylated naphthalenes in reactions where numerous functional groups remain intact. For instance, in palladium-catalyzed dearomative cyclization reactions, substrates containing trifluoromethyl groups are well-tolerated. acs.org Similarly, syntheses of substituted naphthalenes have been achieved where functional groups such as bromo, chloro, fluoro, ether, thioether, and alkene were all compatible with the reaction conditions. nih.govrsc.org This tolerance extends to common protecting groups used in organic synthesis, such as methoxymethyl (MOM) and tert-butyldimethylsilyl (TBDMS), which can be carried through synthetic sequences without being cleaved. acs.org

The following table summarizes a selection of tolerated functional groups in synthetic transformations involving trifluoromethylated naphthalene systems, based on published research findings.

| Reaction Type | Tolerated Functional Groups |

| Palladium-Catalyzed Dearomatization | Cyano (-CN), Halogens (-F, -Cl), Protecting Groups (MOM, TBDMS) acs.org |

| Nitrogen-to-Carbon Transmutation | Bromo (-Br), Chloro (-Cl), Fluoro (-F), Ether (-OR), Thioether (-SR), Alkene (-C=C-) nih.gov |

| Photocatalytic [4+1] Cycloaddition | Cyano (-CN), Halogenated Benzenes acs.org |

| Aryne Cycloaddition | Bromo (-Br), Fluoro (-F) rsc.org |

| Cross-Nucleophile Coupling | Monochlorinated Benzenesulfonyl acs.org |

This high level of functional group tolerance makes trifluoromethyl-containing naphthalenes exceptionally versatile platforms for building molecular complexity, as it minimizes the need for additional protection-deprotection steps, leading to more efficient and streamlined synthetic routes.

Strategic Derivatizations for Molecular Complexity Enhancement (e.g., C-B bond transformations)

The functionalization of the this compound core is a critical step for enhancing molecular complexity and creating novel derivatives. A primary modern strategy for this is directed C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds in a regioselective manner. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a direct route to introduce a wide variety of substituents at specific positions on the naphthalene ring. nih.govrsc.org

Among the most powerful derivatization techniques are those that involve the formation of carbon-boron (C-B) bonds. The introduction of a boronic acid or boronic ester (such as a Bpin group) onto the naphthalene scaffold transforms the molecule into a versatile intermediate for cross-coupling reactions. This transformation can be achieved through C-H borylation reactions catalyzed by transition metals like iridium or rhodium.

Once the borylated derivative of this compound is formed, it becomes a key substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds. By reacting the boronic ester with a variety of aryl, heteroaryl, or vinyl halides or triflates, new and complex biaryl or styrenyl structures can be synthesized. The utility of aryl boronic acids as coupling partners in reactions involving trifluoromethylated compounds has been well-established. nih.gov

Beyond C-C bond formation, the C-B bond serves as a gateway for other important transformations, including:

Chan-Lam Coupling: For the formation of C-N and C-O bonds, creating arylamines and aryl ethers.

Buchwald-Hartwig Amination: Another powerful method for C-N bond formation.

Oxidation: Conversion of the C-B bond to a hydroxyl group (-OH), providing access to substituted naphthols.

These strategic derivatizations, particularly through C-B bond transformations, provide a modular and highly effective platform for leveraging the this compound core to build a diverse library of complex molecules with tailored properties.

Role as Building Blocks in Complex Organic Synthesis

Naphthalene and its derivatives are fundamental structural motifs in a vast range of functional molecules, and they are considered essential building blocks in drug development, materials science, and agrochemistry. nih.govekb.eg The this compound scaffold, in particular, serves as a valuable starting material for the synthesis of more complex molecular architectures. Its utility stems from the unique combination of properties imparted by its specific substitution pattern.

The naphthalene core provides a rigid, planar, and lipophilic framework. The methyl group adds steric bulk and can be a site for further functionalization through benzylic oxidation. researchgate.net The trifluoromethyl group, as discussed, profoundly influences the electronic properties of the molecule and enhances its metabolic stability and binding affinity in biological systems—qualities highly sought after in medicinal chemistry. nih.gov

As a building block, this compound is used to construct larger molecules with specific functions:

In Medicinal Chemistry: The scaffold is incorporated into larger structures to create new therapeutic agents. The naphthalene unit is present in numerous FDA-approved drugs, and the addition of a CF₃ group is a common strategy to improve a drug candidate's pharmacokinetic profile. ekb.eg

In Materials Science: Naphthalene derivatives are building blocks for organic materials with tailored optical and electronic properties, such as organic light-emitting diodes (OLEDs) and organic semiconductors. nih.gov The electron-withdrawing nature of the CF₃ group can be used to tune the energy levels (HOMO/LUMO) of the final material.

In Specialty Chemicals: Closely related structures like 1-chloromethylnaphthalene are recognized as key intermediates for synthesizing dyes, performance additives, and specialized polymers where the naphthalene moiety confers thermal stability or specific optical characteristics. nbinno.com

The strategic importance of this compound lies in its ability to serve as a robust and versatile precursor. Synthetic chemists can leverage its inherent properties and further functionalize it using the methods described previously to access novel and complex target molecules that would be difficult to synthesize otherwise. mpg.de

Advanced Applications in Materials Science

Contribution to Ligand Design for Organometallic Catalysis (e.g., chiral BINAP analogs)

The design of effective ligands is paramount in organometallic catalysis, as the ligand framework directly influences the catalytic activity, selectivity, and stability of the metal complex. rsc.orgnih.gov Chiral ligands, in particular, are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.net The axially chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a cornerstone in this field, renowned for its application in a wide range of asymmetric transformations. researchgate.netwikipedia.org

The structural rigidity and steric bulk of the binaphthyl backbone in BINAP are key to its success. wikipedia.org Introducing substituents onto the naphthalene (B1677914) rings of BINAP analogs allows for the fine-tuning of their electronic and steric properties, thereby modulating the performance of the corresponding metal catalysts. princeton.edu While direct incorporation of the 1-methyl-2-(trifluoromethyl)naphthalene moiety into BINAP-type ligands is not extensively documented in publicly available research, the strategic placement of methyl and trifluoromethyl groups on the naphthalene scaffold is a recognized strategy in ligand design. The methyl group can enhance solubility and provide steric hindrance, while the trifluoromethyl group can significantly alter the electronic properties of the ligand, influencing the reactivity of the metal center. princeton.edu This approach of "ligand design" is a central theme in the development of new catalysts for improved performance in reactions such as asymmetric hydrogenation. researchgate.netprinceton.edu

Integration into π-Conjugated Systems and Polycyclic Hydrocarbons

π-conjugated systems and polycyclic aromatic hydrocarbons (PAHs) are fundamental components in the development of organic electronic materials. wikipedia.orgtcichemicals.com These materials find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govnih.gov The electronic and photophysical properties of these materials are highly dependent on their molecular structure, particularly the extent of π-conjugation and the nature of any substituent groups. nih.govmdpi.com

Naphthalene itself is the simplest PAH and serves as a common building block for more complex π-conjugated molecules. wikipedia.orgnih.gov The introduction of functional groups like methyl and trifluoromethyl onto the naphthalene core can modulate the HOMO/LUMO energy levels, influencing charge transport and emission properties. nih.gov Specifically, the electron-withdrawing trifluoromethyl group can lower the LUMO energy level, which is beneficial for creating n-type semiconductor materials. While research on this compound in this specific context is limited, the broader class of substituted naphthalenes is widely explored for creating novel π-conjugated systems. nih.govrsc.org For instance, naphthalene diimides are key building blocks for electron-accepting materials, and their properties can be tuned by peripheral functionalization. nih.gov The strategic synthesis of complex polycyclic skeletons often involves the functionalization and subsequent cyclization of substituted naphthalenes. acs.org

Utilization in High-Performance Polymeric Materials (e.g., Fluorinated Polyimides)

High-performance polymers are sought after for applications demanding excellent thermal stability, chemical resistance, and specific mechanical or electronic properties. Polyimides, a class of polymers known for their high-temperature stability, are often used in the aerospace and electronics industries. elsevierpure.com The incorporation of fluorine atoms, typically in the form of trifluoromethyl groups, into the polyimide backbone can impart several desirable properties. mdpi.com

Design of Optically Active Push-Pull Chromophores and Dyes

Push-pull chromophores are organic molecules characterized by an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. nih.gov This architecture gives rise to an intramolecular charge transfer (ICT) band in their absorption spectra, and they are of great interest for applications in nonlinear optics, sensing, and as dyes. nih.govnih.govresearchgate.net The properties of push-pull systems, such as their absorption and emission wavelengths and their solvatochromic behavior, can be finely tuned by modifying the donor, acceptor, and π-bridge components. nih.govresearchgate.net

Naphthalene derivatives are frequently employed as components in the design of push-pull chromophores and dyes. nih.govresearchgate.net The naphthalene scaffold can act as part of the π-conjugated bridge or be functionalized with donor and acceptor groups. The introduction of substituents like the methyl (donor) and trifluoromethyl (acceptor) groups directly onto the naphthalene ring creates an inherent push-pull character within the molecule itself. While specific studies focusing on this compound as a push-pull chromophore are not prominent, the design principle is well-established. For instance, research has been conducted on push-pull chromophores where a naphthalene-based dione (B5365651) acts as the electron-withdrawing group. nih.govnih.gov The strategic placement of electron-donating and withdrawing groups on aromatic scaffolds is a key strategy for developing new dyes with specific color and performance properties for applications such as dyeing polyester (B1180765) fibers. researchgate.net

Methodologies for Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-(trifluoromethyl)naphthalene (B1313596), the aromatic protons exhibit characteristic chemical shifts in the downfield region, typically between 7.5 and 8.3 ppm. The introduction of a methyl group at the C-1 position in 1-methyl-2-(trifluoromethyl)naphthalene would introduce a singlet in the upfield region, likely around 2.5-2.7 ppm, characteristic of a methyl group attached to an aromatic ring. The presence of the electron-withdrawing trifluoromethyl group at the C-2 position is expected to deshield the adjacent protons, causing their signals to appear at a higher chemical shift. The coupling patterns (doublets, triplets, and multiplets) of the aromatic protons would provide definitive information about their relative positions on the naphthalene (B1677914) ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1-(trifluoromethyl)naphthalene shows a series of signals for the naphthalene carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the three fluorine atoms. For this compound, the spectrum would be expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The methyl carbon would appear in the upfield region (around 20 ppm). The carbons of the naphthalene core would resonate between approximately 120 and 135 ppm. The carbon atom directly bonded to the trifluoromethyl group (C-2) would exhibit a characteristic quartet splitting pattern and a chemical shift influenced by the strong electron-withdrawing nature of the CF₃ group.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this singlet would be indicative of the electronic environment of the CF₃ group. For 1-(trifluoromethyl)naphthalene, the trifluoromethyl group resonates at approximately -59.72 ppm (relative to CFCl₃). The introduction of a methyl group at the adjacent position might cause a slight shift in this value due to its electronic and steric influence.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (CH₃) | 2.5 - 2.7 | Singlet | Chemical shift characteristic of an aromatic methyl group. |

| ¹H (Aromatic) | 7.4 - 8.4 | Multiplets, Doublets | Complex splitting patterns due to proton-proton coupling. |

| ¹³C (CH₃) | ~20 | Quartet | Signal for the methyl carbon. |

| ¹³C (Aromatic) | 120 - 135 | Singlets, Quartets | Signals for the ten naphthalene carbons. |

| ¹³C (C-CF₃) | ~125 | Quartet | Carbon directly attached to the CF₃ group, showing C-F coupling. |

| ¹⁹F (CF₃) | ~ -60 | Singlet | A single peak for the three equivalent fluorine atoms. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would be a common method for analysis.

Upon ionization, the molecule would form a molecular ion (M⁺˙), and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (210.07 g/mol ). The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula (C₁₂H₉F₃).

The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve the loss of a fluorine atom, a trifluoromethyl radical (•CF₃), or a methyl radical (•CH₃). The fragmentation pattern of the closely related 1-methylnaphthalene (B46632) shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a hydrogen atom to form a stable tropylium-like cation. For this compound, the presence of the trifluoromethyl group would introduce new fragmentation pathways.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z | Possible Origin |

|---|---|---|

| [C₁₂H₉F₃]⁺˙ | 210 | Molecular Ion (M⁺˙) |

| [C₁₂H₉F₂]⁺ | 191 | Loss of a Fluorine atom ([M-F]⁺) |

| [C₁₁H₉]⁺ | 141 | Loss of a Trifluoromethyl radical ([M-CF₃]⁺) |

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal XRD analysis would provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. However, based on the structures of other naphthalene derivatives, it is expected that the naphthalene core would be largely planar. The methyl and trifluoromethyl substituents would be situated on this plane. The crystal packing would likely be governed by van der Waals forces and potentially weak C-H···F hydrogen bonds, which are often observed in the crystal structures of fluorinated organic compounds. The analysis of such a structure would reveal how the molecules arrange themselves in a repeating lattice, providing insights into the solid-state properties of the compound.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-2-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. For example:

- Friedel-Crafts Approach : React naphthalene derivatives with trifluoromethylating agents (e.g., CF₃X) under Lewis acid catalysis (e.g., AlCl₃). Optimize temperature (80–120°C) and solvent polarity (dichloromethane or nitrobenzene) to minimize polyalkylation byproducts .

- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic esters containing trifluoromethyl groups. Monitor reaction progress via GC-MS or HPLC to assess intermediate purity .

Key Considerations : The electron-withdrawing trifluoromethyl group may reduce electrophilicity, requiring longer reaction times or elevated temperatures compared to non-fluorinated analogs.

Q. What analytical techniques are critical for characterizing this compound in environmental samples?

Methodological Answer:

- GC-MS : Ideal for volatile derivatives; use electron ionization (EI) to fragment the compound and identify characteristic ions (e.g., m/z 170 for the naphthalene backbone) .

- HPLC-UV/FLD : For non-volatile metabolites, employ C18 columns with acetonitrile/water gradients. Fluorinated compounds often exhibit unique UV absorption at 220–260 nm .

- NMR (¹⁹F) : Directly tracks trifluoromethyl groups via chemical shifts (δ -60 to -70 ppm) to confirm structural integrity .

Validation : Cross-reference with certified reference materials (CRMs) and spike recovery tests to ensure accuracy .

Advanced Research Questions

Q. How can in vitro and in vivo models be designed to assess the chronic toxicity of this compound?

Methodological Answer:

- In Vitro Systems :

- HepG2 Cells : Expose cultures to 0.1–100 µM doses for 72 hrs. Measure cytotoxicity (MTT assay), oxidative stress (ROS via DCFH-DA), and mitochondrial dysfunction (JC-1 staining) .

- CYP450 Inhibition Assays : Test interactions with human liver microsomes to identify metabolic activation pathways (e.g., epoxidation) .

- In Vivo Models :

- Rodent Studies : Administer oral doses (5–50 mg/kg/day) for 90 days. Monitor body weight, organ histopathology (lung, liver), and serum biomarkers (ALT, AST) .

- Metabolite Profiling : Use LC-HRMS to identify urinary metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) .

Data Interpretation : Compare results to methylnaphthalene toxicity profiles, noting enhanced persistence due to C-F bonds .

Q. What computational strategies predict the environmental fate and degradation products of fluorinated naphthalene derivatives?

Methodological Answer:

- QSPR Models : Correlate physicochemical properties (logP, vapor pressure) with biodegradation rates. Use EPI Suite™ to estimate half-lives in soil/water .

- DFT Calculations : Simulate reaction pathways for hydroxyl radical attacks on the trifluoromethyl group. Identify intermediates (e.g., trifluoroacetic acid) using Gaussian software .

- Molecular Dynamics : Model interactions with soil organic matter to predict adsorption coefficients (Koc) .

Validation : Cross-check predictions with experimental data from microcosm studies under varying pH and microbial activity .

Q. How should researchers resolve contradictions in toxicokinetic data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Extraction : Systematically collate parameters (e.g., bioavailability, t₁/₂) from peer-reviewed studies, excluding non-peer-reviewed sources .

- Risk of Bias Assessment : Use SYRCLE’s tool for animal studies or ROBINS-I for epidemiological data to weigh evidence quality .

- Sensitivity Analysis : Stratify data by species, exposure route, and dose to identify outliers (e.g., higher absorption rates in inhalation vs. oral studies) .

Case Study : Discrepancies in hepatic clearance rates may arise from interspecies differences in CYP2E1 expression, requiring isoform-specific assays .

Q. What experimental designs are optimal for studying the photodegradation of this compound in aquatic systems?

Methodological Answer:

- Photoreactor Setup : Exclude UV-C (artificial) and focus on UV-A/B (290–400 nm) to mimic sunlight. Use quartz vessels with stirring to ensure uniform irradiation .

- Analytical Protocol :

- Sampling : Collect aliquots at 0, 6, 12, 24 hrs. Quench reactions with NaN₃ to halt microbial activity.

- Degradation Products : Identify via GC×GC-TOFMS or Orbitrap MS, prioritizing fluorinated fragments (e.g., CF₃⁻ ions) .

Controls : Include dark controls and humic acid solutions to assess indirect photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.